N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound known for its diverse biological activities. Its structure combines a variety of functional groups including oxadiazole, benzofuran, and amide groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic synthesis:
Step 1 Synthesis of 1,3,4-oxadiazole: - Starting from a hydrazide, react it with an aromatic acid chloride to form the 1,3,4-oxadiazole ring. This step usually requires a dehydrating agent like polyphosphoric acid or concentrated sulfuric acid.
Step 2 Formation of Benzofuran Core: - The benzofuran core can be prepared via a cyclization reaction of a suitable precursor such as 2-hydroxybenzaldehyde with an active methylene compound in the presence of an acid catalyst.
Step 3 Coupling Reactions: - The oxadiazole and benzofuran intermediates are then coupled through a series of reactions, typically involving amide bond formation using reagents such as EDCI (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production may utilize more scalable methods such as continuous flow chemistry to ensure high yield and purity. Catalysts and solvent systems are optimized for large-scale synthesis to minimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: - The compound can undergo oxidation-reduction reactions, particularly involving the thioether group, transforming it into sulfoxide or sulfone derivatives.
Substitution: - Electrophilic aromatic substitution reactions can modify the aromatic rings, introducing new functional groups.
Hydrolysis and Aminolysis: - Hydrolysis of the amide bond under acidic or basic conditions can release the corresponding acid and amine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, nitro groups introduced via reagents like halogens (Br2, Cl2), nitric acid.
Hydrolytic Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) environments.
Major Products:
Oxidation: : Sulfoxide or sulfone derivatives.
Substitution: : Halogenated or nitroaromatic derivatives.
Hydrolysis: : Corresponding acid and amine fragments.
Scientific Research Applications
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide finds applications across various scientific domains:
Chemistry: : Utilized in organic synthesis as a building block for complex molecule development.
Biology: : Studied for its potential as an antimicrobial agent due to its unique structure.
Medicine: : Investigated for anticancer properties, showing promise in inhibiting certain cancer cell lines.
Industry: : Employed as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The exact mechanism by which N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide exerts its effects involves several pathways:
Molecular Targets: : It targets enzymes and receptors critical for cell proliferation and survival.
Pathways Involved: : Inhibits key signaling pathways such as PI3K/AKT and MAPK/ERK, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include various derivatives of oxadiazole and benzofuran:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Uniqueness:
The uniqueness of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide lies in its thioether group, which imparts specific reactivity and biological activity not seen in its non-thioether analogs.
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4S/c1-31-15-7-4-6-14(11-15)21-25-26-23(30-21)24-20(27)18-12-17-16-8-3-2-5-13(16)9-10-19(17)29-22(18)28/h2-12H,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXPFYZYTURGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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